N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound that contains both thiazole and oxazolidine rings. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the oxazolidine ring further enhances the compound’s potential for various applications in medicinal chemistry.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is explored for its use in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Preparation Methods
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the thiazole and oxazolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide can be compared with other thiazole and oxazolidine derivatives:
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c13-7-3-16-9(15)12(7)2-1-10-8(14)6-4-17-5-11-6/h4-5H,1-3H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNXZDGWJKIARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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